molecular formula C28H44O4 B1249022 16beta-Acetoxy-20,24-dimethyl-12,24-dioxo-25-norscalarane

16beta-Acetoxy-20,24-dimethyl-12,24-dioxo-25-norscalarane

Cat. No.: B1249022
M. Wt: 444.6 g/mol
InChI Key: MCJSEGKFHTYQEN-JIWMTLMISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

16beta-Acetoxy-20,24-dimethyl-12,24-dioxo-25-norscalarane is a natural product found in Phyllospongia papyracea with data available.

Scientific Research Applications

Isolation from Natural Sources

16beta-Acetoxy-20,24-dimethyl-12,24-dioxo-25-norscalarane is a natural scalarane isolated from marine sponges. For instance, it was isolated from the Madagascaran sponge Phyllospongia madagascarensis, along with other scalaranes and sesterterpenoids, highlighting its natural occurrence in marine ecosystems (Ponomarenko, Kalinovsky, & Stonik, 2004).

Cytotoxic Activities

Research indicates that compounds similar to this compound have been tested for cytotoxic activities against various human cancer cell lines. The studies often focus on marine-derived scalaranes and their potential in cancer therapy (Hassan et al., 2015).

Inhibition of Protease Activity

Scalarane-based sesterterpenoids, which include structures similar to this compound, have been studied for their ability to inhibit RCE-protease activity. This suggests potential therapeutic applications in areas where protease activity is a key factor (Williams et al., 2009).

Properties

Molecular Formula

C28H44O4

Molecular Weight

444.6 g/mol

IUPAC Name

[(2S,3S,4aS,4bR,6aS,7S,10aS,10bR,12aR)-2-acetyl-7-ethyl-4b,7,10a,12a-tetramethyl-12-oxo-2,3,4,4a,5,6,6a,8,9,10,10b,11-dodecahydro-1H-chrysen-3-yl] acetate

InChI

InChI=1S/C28H44O4/c1-8-25(4)11-9-12-26(5)21(25)10-13-27(6)22-14-20(32-18(3)30)19(17(2)29)16-28(22,7)24(31)15-23(26)27/h19-23H,8-16H2,1-7H3/t19-,20+,21+,22+,23-,25+,26+,27+,28-/m1/s1

InChI Key

MCJSEGKFHTYQEN-JIWMTLMISA-N

Isomeric SMILES

CC[C@]1(CCC[C@]2([C@H]1CC[C@@]3([C@@H]2CC(=O)[C@]4([C@H]3C[C@@H]([C@H](C4)C(=O)C)OC(=O)C)C)C)C)C

Canonical SMILES

CCC1(CCCC2(C1CCC3(C2CC(=O)C4(C3CC(C(C4)C(=O)C)OC(=O)C)C)C)C)C

Synonyms

16beta-acetoxy-20,24-dimethyl-12,24-dioxo-25-norscalarane
ADDNS cpd

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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